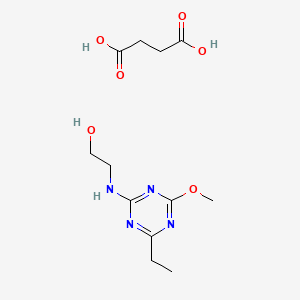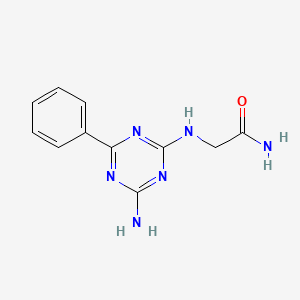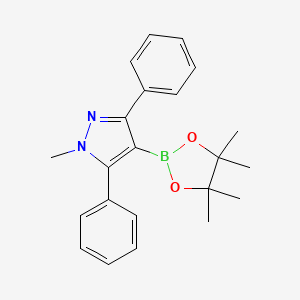![molecular formula C12H10N4 B13130972 6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130972.png)
6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine is a heterocyclic compound that combines the structural features of benzimidazole and pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine typically involves the condensation of an aromatic aldehyde with o-phenylenediamine, followed by cyclization and subsequent functionalization . One common method involves the use of N,N-dimethylformamide and sulfur to facilitate the formation of the benzimidazole ring . The reaction conditions are generally mild, and the process can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an anticancer agent.
Mécanisme D'action
The mechanism of action of 6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit microtubule assembly in cancer cells, leading to cell cycle arrest and apoptosis . The compound’s ability to bind to tubulin and disrupt microtubule dynamics is a key aspect of its anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-((1H-Benzo[d]imidazol-2-yl)imino)methyl)phenol
- **N-(1H-Benzo[d]imidazol-2-yl)-1-(3-nitrophenyl)methanimine
Uniqueness
6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine is unique due to its combined benzimidazole and pyridine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H10N4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
6-(1H-benzimidazol-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H10N4/c13-8-5-6-11(14-7-8)12-15-9-3-1-2-4-10(9)16-12/h1-7H,13H2,(H,15,16) |
Clé InChI |
TVEKNYJNQBZIHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=NC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one](/img/structure/B13130893.png)

![2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione](/img/structure/B13130902.png)











